Cas no 2228767-40-4 (3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine)

3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine is a fluorinated organic compound featuring both an amine and a nitrophenyl moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl groups enhances its metabolic stability and lipophilicity, which can improve bioavailability in drug development. The electron-withdrawing nitro group facilitates further functionalization through reduction or nucleophilic substitution reactions. This compound is particularly valuable in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its structural rigidity and potential for hydrogen bonding. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine structure
2228767-40-4 structure
Product name:3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine
CAS No:2228767-40-4
MF:C9H10F2N2O2
MW:216.184709072113
CID:5767958
PubChem ID:165683673

3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
    • EN300-1945805
    • 2228767-40-4
    • 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine
    • Inchi: 1S/C9H10F2N2O2/c10-9(11)8(5-12)6-1-3-7(4-2-6)13(14)15/h1-4,8-9H,5,12H2
    • InChI Key: GWKOAWPUWOSPCL-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C=CC(=CC=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 216.07103389g/mol
  • Monoisotopic Mass: 216.07103389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.8Ų

3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945805-0.05g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
0.05g
$1068.0 2023-09-17
Enamine
EN300-1945805-1.0g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
1g
$1272.0 2023-06-01
Enamine
EN300-1945805-1g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
1g
$1272.0 2023-09-17
Enamine
EN300-1945805-5g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
5g
$3687.0 2023-09-17
Enamine
EN300-1945805-0.1g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
0.1g
$1119.0 2023-09-17
Enamine
EN300-1945805-10.0g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
10g
$5467.0 2023-06-01
Enamine
EN300-1945805-10g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
10g
$5467.0 2023-09-17
Enamine
EN300-1945805-0.25g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
0.25g
$1170.0 2023-09-17
Enamine
EN300-1945805-2.5g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
2.5g
$2492.0 2023-09-17
Enamine
EN300-1945805-5.0g
3,3-difluoro-2-(4-nitrophenyl)propan-1-amine
2228767-40-4
5g
$3687.0 2023-06-01

3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine Related Literature

Additional information on 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine

Recent Advances in the Study of 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine (CAS: 2228767-40-4)

3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine (CAS: 2228767-40-4) is a fluorinated organic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoro and nitrophenyl functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block for more complex pharmaceutical agents. Recent studies have focused on its synthesis, structural properties, and biological activities, providing new insights into its utility in therapeutic development.

One of the key areas of research involving 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine is its role as a precursor or intermediate in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the development of novel kinase inhibitors, which are critical in targeting cancer pathways. The compound's ability to introduce fluorine atoms into molecular frameworks enhances the binding affinity and metabolic stability of the resulting inhibitors, making it a valuable tool in drug design.

Another significant advancement is the exploration of its enzyme inhibitory properties. Research conducted by a team at the University of Cambridge (2024) revealed that 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine exhibits selective inhibition against certain serine hydrolases, a class of enzymes implicated in neurodegenerative diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing a structural basis for its inhibitory activity. These findings open new avenues for the development of therapeutics targeting enzyme dysregulation in diseases such as Alzheimer's and Parkinson's.

In addition to its biological applications, recent work has also focused on optimizing the synthetic routes for 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine. A paper in Organic Letters (2023) described a streamlined, high-yield synthesis using catalytic fluorination techniques, which reduces the need for hazardous reagents and improves scalability. This methodological advancement is particularly important for industrial applications, where efficient and sustainable production processes are paramount.

Despite these promising developments, challenges remain in fully harnessing the potential of 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine. Issues such as off-target effects in biological systems and the need for further pharmacokinetic studies are areas of active investigation. Future research directions may include the development of derivatives with enhanced selectivity and the exploration of its use in combination therapies. Collaborative efforts between academic and industrial researchers will be crucial in addressing these challenges and translating findings into clinical applications.

In conclusion, 3,3-Difluoro-2-(4-nitrophenyl)propan-1-amine (CAS: 2228767-40-4) represents a versatile and valuable compound in the realm of chemical biology and medicinal chemistry. Its unique structural features and diverse applications underscore its importance in ongoing research efforts aimed at discovering new therapeutic agents and understanding biological mechanisms. Continued investigation into its properties and potential will undoubtedly yield further breakthroughs in the field.

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